H-Thr-Val-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Structure and Function

Threonine and valine are both proteinogenic amino acids, meaning they are used by cells to build proteins. The specific arrangement of amino acids determines a protein's structure and function. Threonine's hydroxyl group can participate in hydrogen bonding, which plays a crucial role in protein folding and stability . Valine, with its branched side chain, contributes to the hydrophobic core of proteins, which helps maintain their structure . Studying threonyl-valine peptides could provide insights into how these specific arrangements of amino acids influence protein structure and function.

Peptide-Protein Interactions

Dipeptides like threonyl-valine can act as model systems for studying peptide-protein interactions. These interactions are critical for many cellular processes, such as signal transduction and enzyme regulation. By investigating how threonyl-valine interacts with specific proteins, researchers can gain a better understanding of these essential cellular mechanisms .

H-Threonyl-Valine, also known as H-Thr-Val-OH, is a dipeptide formed from the amino acids threonine and valine. The structure is characterized by the formal condensation of the carboxyl group of L-threonine with the amino group of L-valine, resulting in a compound with the molecular formula and a molecular weight of 202.25 g/mol. This dipeptide is notable for its role in various biochemical processes and its potential applications in pharmaceuticals and biochemistry.

- Hydrolysis: The cleavage of peptide bonds in the presence of water, often catalyzed by enzymes or acids.

- Oxidation and Reduction: It can undergo oxidation reactions, particularly involving the hydroxyl group of threonine, which can be oxidized to form ketones or aldehydes.

- Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

These reactions are influenced by specific reagents and conditions tailored to achieve desired outcomes in synthetic or analytical chemistry contexts.

H-Threonyl-Valine exhibits various biological activities, notably:

- Protein Synthesis: As a dipeptide, it plays a role in protein synthesis through its interaction with aminoacyl-tRNA synthetase, specifically threonyl-tRNA synthetase. This enzyme facilitates the incorporation of threonine into proteins during translation.

- Potential Therapeutic Effects: Preliminary studies suggest that dipeptides like H-Threonyl-Valine may possess antioxidant properties and influence metabolic pathways, although more research is needed to fully understand these effects.

The synthesis of H-Threonyl-Valine can be accomplished through several methods:

- Solid-Phase Peptide Synthesis: A widely used method that allows for the stepwise assembly of peptides on a solid support, employing protecting groups to prevent side reactions.

- Solution-Phase Synthesis: Involves the direct coupling of protected amino acids in solution, followed by deprotection steps.

- Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases to catalyze the formation of peptide bonds under mild conditions.

Common protecting groups used include tert-butoxycarbonyl for amines and trifluoroacetyl for carboxylic acids.

H-Threonyl-Valine has several applications across different fields:

- Biochemical Research: Used as a model compound for studying peptide synthesis mechanisms and exploring peptide bond formation.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity and role in protein synthesis.

- Nutraceuticals: May be included in dietary supplements aimed at enhancing muscle recovery or metabolic health due to its amino acid composition.

Studies on H-Threonyl-Valine interactions focus on its binding affinity with specific enzymes and receptors involved in metabolic pathways. For example, its interaction with threonyl-tRNA synthetase is crucial for understanding how this dipeptide influences protein synthesis and cellular functions. Additionally, research into its antioxidant properties may reveal interactions with free radicals or reactive oxygen species.

H-Threonyl-Valine can be compared with other dipeptides such as:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Valyl-Threonine | Valine linked to Threonine | Different sequence may affect biological activity |

| Valyl-Valine | Valine linked to another Valine | Similar structure but lacks hydroxyl group from Threonine |

| Threonyl-Threonine | Threonine linked to another Threonine | Potentially different stability and solubility characteristics |

| Glycyl-Threonine | Glycine linked to Threonine | Smaller size may lead to different interactions |

H-Threonyl-Valine is unique due to its specific combination of threonine's hydroxyl group and valine's branched structure, which may confer distinct biochemical properties compared to these similar compounds.

H-Thr-Val-OH, also known as threonyl-valine, is a dipeptide formed by the condensation of two amino acids: threonine and valine [1]. The molecular formula of H-Thr-Val-OH is C9H18N2O4, representing the combination of these two amino acids through a peptide bond [1] [2]. The molecular weight of H-Thr-Val-OH is 218.25 g/mol, as determined by computational methods and confirmed through analytical techniques [1] [2].

The compound is registered with the Chemical Abstracts Service (CAS) under the number 99032-17-4, which serves as its unique identifier in chemical databases [2] [3]. The molecular composition of H-Thr-Val-OH consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, reflecting its dipeptide nature [1] [2].

Table 2.1: Molecular Properties of H-Thr-Val-OH

| Property | Value |

|---|---|

| Common Name | Threonyl-valine |

| Molecular Formula | C9H18N2O4 |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 99032-17-4 |

| MDL Number | MFCD00079613 |

Structural Configuration and Stereochemistry

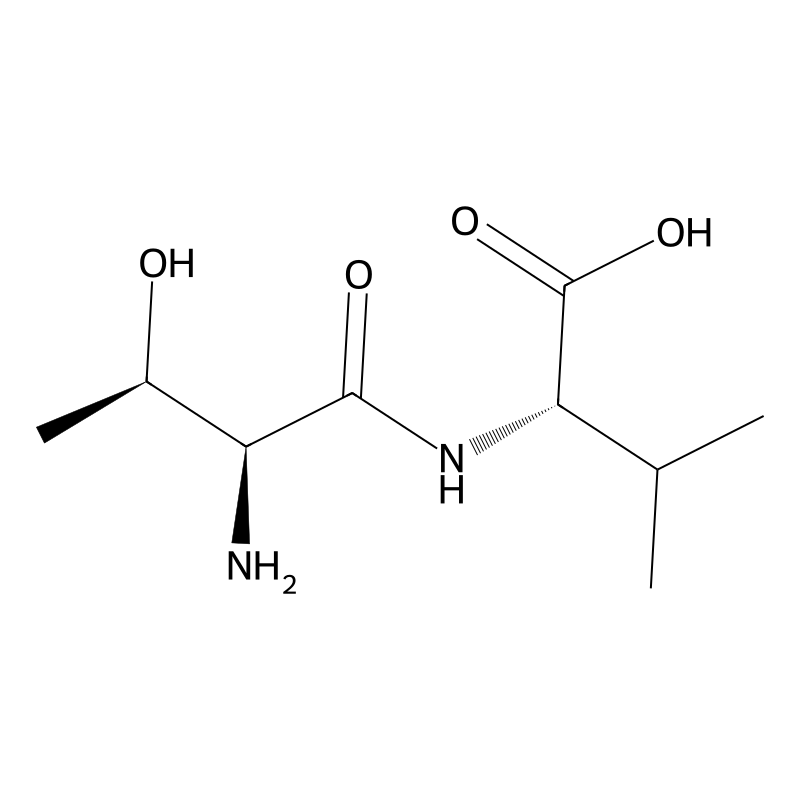

H-Thr-Val-OH possesses a complex stereochemical structure due to the presence of multiple chiral centers [1] [4]. The dipeptide contains three defined stereocenters, which contribute to its specific three-dimensional configuration [5]. The threonine residue contains two stereocenters: one at the alpha carbon (C2) and another at the beta carbon (C3), while the valine residue contains one stereocenter at its alpha carbon [4] [6].

The natural form of H-Thr-Val-OH is composed of L-threonine and L-valine, with the specific stereochemical designation being (2S,3R) for the threonine portion and (2S) for the valine portion [6] [5]. This stereochemical configuration can be represented in the IUPAC name as (2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-3-methylbutanoic acid [6].

The peptide bond connecting the two amino acids adopts a planar configuration due to its partial double-bond character, which restricts rotation around the C-N bond [7] [8]. This planarity is crucial for the overall structural stability of the dipeptide and influences its biological properties [7].

The stereochemistry of H-Thr-Val-OH can be described using various notations:

- The absolute configuration at the chiral centers follows the (S) and (R) convention of the Cahn-Ingold-Prelog rules [6] [5]

- The traditional notation uses L for both amino acid components (L-threonyl-L-valine) [2] [9]

- The InChI Key representation is CKHWEVXPLJBEOZ-VQVTYTSYSA-N, which encodes the stereochemical information in a machine-readable format [6]

Physical Properties

Solubility Characteristics

H-Thr-Val-OH exhibits solubility properties that are influenced by its amino acid composition and the presence of both hydrophilic and hydrophobic groups [10] [11]. The dipeptide contains polar functional groups, including the carboxyl terminus, amino terminus, and the hydroxyl group of threonine, which contribute to its water solubility [10] [11].

The solubility of H-Thr-Val-OH in water is influenced by several factors, including temperature, pH, and the presence of other solutes [10] [11]. Like other dipeptides, its solubility generally increases with temperature, although the specific temperature dependence may vary based on the amino acid sequence [10] [11].

The pH of the solution significantly affects the solubility of H-Thr-Val-OH due to the ionizable groups present in the molecule [11] [12]. At physiological pH (around 7), the carboxyl group is deprotonated (negatively charged), while the amino group is protonated (positively charged), resulting in a zwitterionic form that enhances water solubility [11] [12].

Research on similar dipeptides indicates that the solubility of H-Thr-Val-OH would be influenced by the specific sequence of amino acids, with the threonine-valine arrangement potentially having different solubility characteristics compared to a valine-threonine arrangement [10] [11].

Melting and Boiling Points

The melting point of H-Thr-Val-OH has not been precisely determined in the available literature, but based on similar dipeptides, it is expected to decompose rather than melt cleanly [3] [11]. Many peptides undergo thermal decomposition before reaching their theoretical melting points due to the breaking of peptide bonds and other degradation processes [11].

The boiling point of H-Thr-Val-OH has been predicted to be approximately 503.3 ± 50.0 °C at 760 mmHg, although this is a calculated value rather than an experimentally determined one [3] [13]. Due to its high molecular weight and the presence of strong intermolecular forces, including hydrogen bonding, H-Thr-Val-OH would likely decompose before reaching this theoretical boiling point under normal conditions [3] [13].

The thermal stability of H-Thr-Val-OH is influenced by its amino acid composition and the nature of the peptide bond [11] [14]. The presence of the hydroxyl group in the threonine residue may affect the thermal properties of the dipeptide compared to dipeptides without this functional group [11].

Density and Other Physical Parameters

The density of H-Thr-Val-OH has been predicted to be approximately 1.210 ± 0.06 g/cm³, based on computational methods that consider its molecular structure and atomic composition [3] [13]. This value is consistent with the typical density range observed for similar dipeptides and small peptides [3] [13].

The refractive index of H-Thr-Val-OH has not been experimentally determined, but it would be expected to be similar to other dipeptides with comparable molecular weights and structures [13].

The physical state of H-Thr-Val-OH at room temperature is a solid, typically appearing as a white crystalline powder [2] [15]. The compound is generally stored at low temperatures (around -15°C to -20°C) to maintain its stability and prevent degradation [3] [14].

Table 2.3.3: Physical Parameters of H-Thr-Val-OH

| Physical Parameter | Value | Method of Determination |

|---|---|---|

| Density | 1.210 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 503.3 ± 50.0 °C | Predicted |

| Physical State | Solid (white powder) | Observed |

| Recommended Storage Temperature | -15°C to -20°C | Experimental |

Chemical Reactivity and Stability

H-Thr-Val-OH exhibits chemical reactivity characteristic of dipeptides, with functional groups that can participate in various chemical reactions [14] [7]. The reactivity is primarily determined by the terminal amino and carboxyl groups, as well as the side chains of threonine and valine [7] [8].

The carboxyl terminus of H-Thr-Val-OH can undergo esterification reactions with alcohols, forming ester derivatives [7]. The amino terminus can react with carboxylic acids or activated carboxylic acid derivatives to form amide bonds, which is the basis for extending the peptide chain in peptide synthesis [7] [8].

The hydroxyl group of the threonine residue provides an additional reactive site that can participate in esterification, oxidation, or hydrogen bonding interactions [16] [7]. This hydroxyl group distinguishes threonyl-valine from other dipeptides lacking this functional group and contributes to its unique chemical properties [16].

The stability of H-Thr-Val-OH is influenced by several factors:

pH Stability: The compound is most stable at neutral to slightly acidic pH, with increased hydrolysis rates observed under strongly acidic or basic conditions [14] [12].

Thermal Stability: H-Thr-Val-OH should be stored at low temperatures (typically -15°C to -20°C) to prevent degradation [3] [14]. Prolonged exposure to elevated temperatures can lead to decomposition through hydrolysis of the peptide bond [14].

Solution Stability: When in solution, H-Thr-Val-OH may undergo hydrolysis over time, particularly at extreme pH values or elevated temperatures [14] [12]. The rate of hydrolysis is influenced by buffer composition, ionic strength, and the presence of metal ions [12].

Storage Recommendations: For optimal stability, H-Thr-Val-OH should be stored as a dry powder, protected from moisture, and kept at low temperatures [14]. When in solution, it should be used within a defined period to ensure chemical integrity [14].

Electronic Properties and Quantum Chemical Descriptors

The electronic properties of H-Thr-Val-OH are determined by its molecular structure, the distribution of electron density, and the nature of its chemical bonds [17] [18]. Quantum chemical calculations provide insights into these properties, which influence the reactivity and spectroscopic characteristics of the dipeptide [17] [18].

The electronic structure of H-Thr-Val-OH is characterized by several key features:

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the reactivity and spectroscopic properties of the dipeptide [18] [19]. These orbitals are primarily localized around the peptide bond and the functional groups of the amino acid side chains [18] [19].

Charge Distribution: The electron density distribution in H-Thr-Val-OH results in partial charges on various atoms, with the oxygen atoms of the carboxyl group and the hydroxyl group of threonine carrying negative partial charges, while the nitrogen atoms and certain hydrogen atoms carry positive partial charges [17] [19].

Dipole Moment: The presence of polar groups, including the peptide bond, terminal amino and carboxyl groups, and the hydroxyl group of threonine, contributes to a significant dipole moment in H-Thr-Val-OH [18] [19].

Quantum chemical descriptors that characterize H-Thr-Val-OH include:

Topological Indices: These include the Zagreb indices (ZM1, ZM1V, ZM2, ZM2V), which describe the connectivity and branching of the molecular structure [17].

Electronic Parameters: The electrotopological state indices (E-State) provide information about the electronic environment of each atom in the context of the molecular topology [17].

Quantum Chemical Parameters: These include the HOMO-LUMO gap, chemical hardness, chemical potential, and electrophilicity index, which are derived from computational chemistry calculations and provide insights into the reactivity and stability of the dipeptide [17] [19].

The electronic properties of H-Thr-Val-OH are influenced by the specific amino acid sequence, with the threonine-valine arrangement resulting in a unique electronic structure compared to other dipeptides [18] [19]. These properties play a crucial role in determining the chemical behavior and interactions of the dipeptide in various environments [18] [19].

Spectroscopic Characterization

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of H-Thr-Val-OH by analyzing the magnetic properties of specific nuclei within the molecule [20] [21]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are commonly used to characterize the dipeptide structure [20] [21].

In the ¹H NMR spectrum of H-Thr-Val-OH, several characteristic signals can be observed:

The alpha proton of the threonine residue typically appears as a doublet at approximately 4.2-4.5 ppm, with coupling to the beta proton [20] [22].

The alpha proton of the valine residue generally appears as a doublet at around 4.0-4.3 ppm, with coupling to the beta proton [20] [22].

The beta proton of threonine appears as a multiplet at approximately 3.8-4.1 ppm, with coupling to the alpha proton and the methyl group [22] [21].

The beta proton of valine appears as a multiplet at around 2.0-2.2 ppm, with coupling to the alpha proton and the two methyl groups [22] [21].

The methyl group of threonine typically appears as a doublet at approximately 1.1-1.3 ppm, with coupling to the beta proton [22] [21].

The two methyl groups of valine generally appear as two doublets at around 0.8-1.0 ppm, with coupling to the beta proton [22] [21].

The amide proton of the peptide bond typically appears as a doublet at approximately 7.5-8.5 ppm, with coupling to the alpha proton of valine [20] [21].

The ¹³C NMR spectrum of H-Thr-Val-OH shows characteristic signals for the carbonyl carbons of the peptide bond and the carboxyl terminus at approximately 170-175 ppm [20] [21]. The alpha carbons of threonine and valine typically appear at around 50-60 ppm, while the side chain carbons appear at lower chemical shifts [20] [21].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, respectively, providing additional structural information about H-Thr-Val-OH [20] [21].

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of H-Thr-Val-OH [1] [6]. The mass spectrum of H-Thr-Val-OH provides information about its molecular weight, fragmentation pattern, and potential impurities [1] [6].

The molecular ion peak [M+H]⁺ of H-Thr-Val-OH appears at m/z 219.14, corresponding to the protonated form of the dipeptide with a molecular weight of 218.25 g/mol [1] [6]. The sodium adduct [M+Na]⁺ may also be observed at m/z 241.12 [6].

Fragmentation of H-Thr-Val-OH in tandem mass spectrometry (MS/MS) produces characteristic fragment ions that provide structural information [1] [6]. Common fragmentation pathways include:

Loss of water (18 Da) from the hydroxyl group of threonine or the carboxyl terminus, resulting in a fragment at m/z 201.13 [6].

Cleavage of the peptide bond, producing b and y ions according to the Roepstorff-Fohlmann-Biemann nomenclature [6]. The b₁ ion (threonine residue minus OH) appears at m/z 102.05, while the y₁ ion (valine residue plus H) appears at m/z 118.09 [6].

Loss of ammonia (17 Da) from the amino terminus, resulting in a fragment at m/z 202.11 [6].

High-resolution mass spectrometry can be used to determine the exact mass of H-Thr-Val-OH and confirm its molecular formula [1] [6]. The theoretical monoisotopic mass of H-Thr-Val-OH (C9H18N2O4) is 218.126657 Da, which can be compared with the experimentally determined value to confirm the identity of the compound [6].

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in H-Thr-Val-OH by measuring the absorption of infrared radiation at different wavelengths [23] [24]. The IR spectrum of H-Thr-Val-OH exhibits several characteristic absorption bands that correspond to specific functional groups and molecular vibrations [23] [24].

Key absorption bands in the IR spectrum of H-Thr-Val-OH include:

N-H Stretching: The N-H stretching vibrations of the amino terminus and the peptide bond appear as bands in the region of 3300-3500 cm⁻¹ [23] [24]. The amino terminus typically shows asymmetric and symmetric N-H stretching bands, while the peptide bond N-H stretching appears as a single band [23] [24].

O-H Stretching: The O-H stretching vibration of the hydroxyl group in the threonine residue appears as a broad band in the region of 3200-3600 cm⁻¹, often overlapping with the N-H stretching bands [23] [24]. The breadth of this band is due to hydrogen bonding interactions [24].

C=O Stretching: The C=O stretching vibrations of the peptide bond (amide I band) and the carboxyl terminus appear as strong bands in the region of 1600-1700 cm⁻¹ [23] [24]. The peptide bond C=O stretching typically appears at around 1650 cm⁻¹, while the carboxyl C=O stretching appears at around 1720 cm⁻¹ [23] [24].

N-H Bending: The N-H bending vibration of the peptide bond (amide II band) appears as a band in the region of 1500-1550 cm⁻¹ [23] [24].

C-N Stretching: The C-N stretching vibrations appear as bands in the region of 1200-1350 cm⁻¹ [23] [24].

C-O Stretching: The C-O stretching vibrations of the carboxyl group and the hydroxyl group of threonine appear as bands in the region of 1050-1250 cm⁻¹ [23] [24].

The IR spectrum of H-Thr-Val-OH also contains bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the specific molecular structure of the dipeptide [23] [24]. These bands arise from complex vibrations involving multiple bonds and atoms and are useful for identifying the compound [23] [24].

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) represents the most widely utilized methodology for H-Thr-Val-OH production. The fundamental principle involves anchoring the growing peptide chain to an insoluble polymeric support, enabling efficient removal of excess reagents and by-products through simple filtration and washing procedures [3] [4].

The SPPS methodology operates through iterative cycles of deprotection and coupling reactions. Each cycle consists of: (a) cleavage of the N-alpha-protecting group, (b) washing steps to remove deprotection reagents, (c) coupling of the next protected amino acid, and (d) additional washing steps to eliminate coupling by-products [3]. The solid support facilitates purification processes by maintaining the peptide in the solid phase throughout synthesis, allowing for quantitative removal of soluble impurities [4].

Automated Peptide Synthesis

Automated peptide synthesis systems represent sophisticated technological platforms that mechanize the iterative SPPS process. These systems utilize robotic components and chemically robust protocols to streamline peptide production, delivering standardized products while minimizing human error and improving synthesis efficiency [5] [6].

The automation technology replicates and optimizes natural peptide formation processes through precise control of reaction conditions including temperature, pH levels, reagent concentrations, and sequential reagent addition [5]. Modern automated synthesizers can efficiently manufacture peptides containing 20-50 amino acids within timeframes of several hours, with individual amino acid incorporation cycles completed in approximately 2.5 minutes [7] [8].

Automated fast-flow peptide synthesis (AFPS) represents an advanced iteration of automation technology, incorporating amino acid residues in cycles as short as 40 seconds at elevated temperatures up to 90°C [7]. This methodology enables routine synthesis of peptide chains exceeding 50 amino acids in length, with recent demonstrations achieving successful synthesis of single-domain proteins ranging from 90 to 164 amino acids [7] [9].

Resin Selection and Loading

The selection of appropriate solid support materials constitutes a critical parameter in successful SPPS implementation. Resins comprise polymeric solid supports linked permanently to bifunctional spacers or handles that facilitate temporary anchoring of amino acids to the polymeric matrix [10] [11].

Polystyrene represents the most commonly utilized core resin material in SPPS applications, with additional matrices including polyacrylate, polyacrylamide, and polyethylene glycol offering specialized properties for specific synthetic requirements [10] [12]. The fundamental polystyrene variant, chloromethylated polystyrene (Merrifield resin), provides the basic platform for peptide synthesis, while aminomethyl (AM) resins linked through stable amide bonds serve as versatile core materials compatible with various linker systems [10].

Resin loading parameters significantly influence synthesis efficiency and product quality. Loading capacity typically ranges from 0.3 to 1.5 mmol/g depending on the specific resin type and intended application [10]. Higher loading densities may contribute to increased steric hindrance and reduced coupling efficiency, particularly for sterically demanding amino acid sequences [12].

Swelling properties of resin materials directly impact reaction kinetics and accessibility of reactive sites. Optimal swelling characteristics in organic solvents facilitate reagent diffusion and coupling reactions, while inadequate swelling may result in reduced reaction rates and incomplete conversions [10] [12]. ChemMatrix resins, composed of 100% polyethylene glycol, demonstrate superior swelling properties in both polar and non-polar solvents, making them particularly suitable for synthesis of long or hydrophobic peptide sequences [13].

Protecting Group Strategies

Protecting group strategies constitute fundamental requirements for successful peptide synthesis, preventing unwanted side reactions including polymerization and self-coupling during the synthetic process [14] [15]. The selection of appropriate protecting groups requires consideration of orthogonality principles, ensuring that individual protecting groups can be removed selectively without affecting other protection systems present in the molecule [14] [16].

The fluorenylmethoxycarbonyl (Fmoc) protecting group system represents the predominant methodology in contemporary SPPS applications. Fmoc groups protect α-amino functionalities through base-labile carbamate formation, enabling selective removal using mild basic conditions such as piperidine treatment [17] [18]. The Fmoc system demonstrates exceptional stability under acidic conditions while maintaining ready removability under basic conditions, providing excellent orthogonality with acid-labile side chain protecting groups [17] [19].

Fmoc deprotection proceeds through rapid base-catalyzed elimination, generating dibenzofulvene byproducts that can be monitored through ultraviolet spectroscopy, enabling real-time assessment of deprotection efficiency [18] [19]. The fluorenyl group exhibits strong ultraviolet absorption characteristics, facilitating automated monitoring systems and quality control processes [17].

The tert-butoxycarbonyl (Boc) protecting group system represents the historical foundation of SPPS methodology, utilizing acid-labile protection for α-amino groups [20] [21]. Boc groups demonstrate excellent stability under basic conditions while undergoing rapid removal under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [20] [22].

Boc deprotection mechanisms involve protonation of the carbonyl oxygen followed by elimination of tert-butyl cation intermediates, ultimately generating carbon dioxide and the free amine [20] [21]. The tendency of tert-butyl cation intermediates to alkylate nucleophiles necessitates inclusion of scavengers such as anisole or thioanisole during deprotection procedures [21].

Side chain protecting groups require careful selection to ensure compatibility with the chosen α-amino protecting group strategy. The Fmoc/tert-butyl system utilizes acid-labile side chain protection compatible with base-labile α-amino deprotection, while the Boc/benzyl system employs acid-labile protection for both α-amino and side chain functionalities [15] [16].

Solution-Phase Synthesis

Solution-phase synthesis represents the classical methodology for peptide construction, involving coupling of amino acids in homogeneous liquid media. This approach enables intermediate purification at each synthetic step, facilitating detection and removal of side products while ensuring high final product purity [23] [24].

The solution-phase methodology operates through sequential amino acid additions in liquid media, with each coupling step followed by purification and characterization procedures [23]. The fragment condensation approach enables synthesis of longer peptides through initial preparation of shorter fragments, followed by coupling reactions to generate the final peptide sequence [24].

Modern solution-phase synthesis employs sophisticated coupling reagents including carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often combined with additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency and minimize racemization [25].

Recent developments in solution-phase methodology include continuous-flow synthesis systems that enable automated peptide assembly with integrated purification and concentration steps [26] [27]. These systems demonstrate improved efficiency through precise control of reaction parameters and in-line monitoring of peptide bond formation using near-infrared spectroscopy [26].

The advantages of solution-phase synthesis include scalability for large-scale production, ability to purify intermediates to high purity, and compatibility with a wide range of coupling reagents and reaction conditions [23] [24]. However, limitations include complex purification requirements, longer reaction times compared to solid-phase methods, and challenges in automation [23].

Enzymatic Synthesis

Enzymatic synthesis represents a biocatalytic approach to peptide bond formation, utilizing hydrolase enzymes to catalyze stereoselective peptide bond formation under mild reaction conditions. This methodology offers advantages including high stereoselectivity, reduced environmental impact, and compatibility with sensitive functional groups [28] [29].

The enzymatic approach employs various proteases including cysteine proteases (papain, bromelain), serine proteases (α-chymotrypsin, subtilisin, trypsin), and esterases (lipases) to catalyze peptide bond formation through kinetically controlled synthesis [28] [30]. The reaction mechanism involves enzyme-substrate complex formation followed by nucleophilic attack by the amino component, resulting in peptide bond formation and enzyme regeneration [30].

Papain represents one of the most extensively studied enzymes for peptide synthesis, demonstrating broad substrate specificity and stability under various reaction conditions from pH 4 to pH 10 and temperatures up to 80°C [28]. The enzyme exhibits endopeptidase, amidase, and esterase activities, with substrate recognition primarily occurring through hydrophobic interactions in the S2 subsite [28].

Optimization of enzymatic synthesis requires careful consideration of factors including enzyme concentration, pH conditions, temperature, substrate concentrations, and reaction time. The selectivity between aminolysis and hydrolysis reactions depends significantly on enzyme type, nucleophile excess, pH conditions, and ionic strength [30]. Under optimized conditions, enzymatic synthesis can achieve selectivity approaching 100% for specific dipeptide formations [30].

Recent advances in enzymatic synthesis include development of engineered enzymes with enhanced stability and altered substrate specificity, use of alternative reaction media such as ionic liquids and frozen aqueous systems, and application of substrate mimetics to expand the range of accessible peptide sequences [28] [31].

Purification and Characterization Techniques

Affinity Purification Methods

Affinity chromatography represents a highly selective purification methodology based on specific interactions between immobilized ligands and target peptides. This technique enables direct isolation of peptides from complex mixtures through biospecific recognition mechanisms [32] [33].

The fundamental principle involves immobilization of specific ligands on chromatographic matrices, followed by selective binding of target peptides during sample loading. Non-binding components are removed through washing procedures, while specifically bound peptides are recovered through competitive elution or altered binding conditions [32] [34].

Peptide-specific affinity ligands can be identified through screening of combinatorial libraries, including phage display libraries and synthetic peptide libraries generated using divide-couple-recombine methodologies [35] [33]. Selected ligands demonstrate high selectivity for target peptides while maintaining stability under elution and cleaning conditions [33].

Affinity purification offers several advantages including high selectivity, single-step purification potential, and compatibility with complex feed streams [32] [33]. However, limitations include requirement for ligand development, potential ligand leaching, and typically lower binding capacity compared to other chromatographic methods [32].

Chromatographic Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) constitutes the most powerful and widely utilized method for peptide purification, offering high resolution and broad applicability to peptides with diverse physicochemical properties [36] [37]. The separation mechanism relies on differential hydrophobic interactions between peptides and hydrophobic stationary phases, typically octadecyl (C18) or butyl (C4) silica-based materials [36] [38].

The RP-HPLC methodology employs gradient elution systems using aqueous-organic mobile phases, commonly incorporating acetonitrile as the organic modifier and trifluoroacetic acid as an ion-pairing reagent [36] [37]. The ion-pairing mechanism involves formation of complexes between basic amino acid residues and the anionic trifluoroacetic acid, masking peptide charges and enhancing hydrophobic interactions with the stationary phase [38].

Multi-step chromatographic purification strategies combine different separation mechanisms to achieve high purity levels. A typical two-step process employs ion exchange chromatography for initial capturing, followed by reversed-phase chromatography for final polishing [36]. This approach enables reduction of critical impurities from approximately 26% to less than 0.11% while achieving final purity exceeding 99.5% [36].

Size exclusion chromatography (SEC) provides molecular size-based separation, enabling detection of peptide aggregates and assessment of molecular integrity [39] [40]. This technique proves particularly valuable for stability studies and formulation development, where aggregation represents a critical quality parameter [39].

Ion exchange chromatography separates peptides based on charge differences, enabling resolution of charge variants and removal of ionic impurities [39] [40]. Both cation and anion exchange modes find application depending on the specific peptide characteristics and purification objectives [39].

Characterization of Synthetic Products

Mass spectrometry represents the primary analytical technique for molecular weight determination and sequence verification of synthetic peptides. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides rapid molecular weight analysis with high sensitivity and tolerance for salts and other contaminants [39] [40].

Electrospray ionization (ESI) mass spectrometry offers complementary capabilities including analysis of multiply charged species and compatibility with liquid chromatography separation systems [39] [40]. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) enables detailed structural characterization including sequence confirmation and detection of post-translational modifications [39].

High-performance liquid chromatography serves as the standard method for purity analysis and impurity profiling of synthetic peptides [39] [41]. Analytical RP-HPLC provides quantitative assessment of main component purity along with identification and quantification of related substances including deletion sequences, deamidation products, and other synthesis-related impurities [41].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information including conformation analysis and assessment of peptide folding [39] [40]. Although requiring larger sample quantities compared to mass spectrometry, NMR offers unique insights into peptide structure and dynamics in solution [39].

Amino acid analysis enables quantitative determination of amino acid composition following acid hydrolysis of the peptide [39] [42]. This technique provides confirmation of expected amino acid ratios and detection of unexpected amino acids that may arise from synthesis errors or degradation processes [42].

The comprehensive characterization of H-Thr-Val-OH synthesis products requires integration of multiple analytical techniques to ensure product identity, purity, and structural integrity. Modern analytical protocols typically combine mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and additional techniques such as NMR or amino acid analysis for structural verification [39] [41].

XLogP3

Sequence

Wikipedia

Dates

Explore Compound Types